(S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylicacid
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Overview
Description
(S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylic acid group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a starting material such as 4,4-dimethyl-3-hydroxybutanoic acid, which undergoes cyclization in the presence of an acid catalyst to form the tetrahydrofuran ring. The reaction conditions often involve heating the mixture to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Esters or amides are common products of substitution reactions.
Scientific Research Applications
(S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid: Lacks the (S)-configuration, which may affect its biological activity.
4,4-Dimethyl-5-hydroxytetrahydrofuran-3-carboxylic acid: Contains a hydroxyl group instead of a ketone group, leading to different reactivity.
4,4-Dimethyl-5-oxotetrahydrofuran-3-methyl ester: An ester derivative with different solubility and reactivity properties.
Uniqueness
The (S)-configuration of (S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid imparts specific stereochemical properties that can influence its interactions with biological molecules, making it unique compared to its analogs.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3S)-4,4-dimethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(5(8)9)3-11-6(7)10/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
YYGSADLKVCTXSP-BYPYZUCNSA-N |
Isomeric SMILES |
CC1([C@@H](COC1=O)C(=O)O)C |
Canonical SMILES |
CC1(C(COC1=O)C(=O)O)C |
Origin of Product |
United States |
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